N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

InhA inhibition pyrrolidine carboxamide SAR Mycobacterium tuberculosis

Procure this structurally differentiated pyrrolidine-3-carboxamide. Its 3-bromo-4-methylphenyl motif deviates from the standard N-cyclohexyl InhA inhibitor class, offering a critical SAR probe to deconvolute the impact of the tert-butyl group and para-methyl substituent on potency. The bromine handle also provides a late-stage diversification point via cross-coupling. Secure this singleton for your matrix SAR library or bromodomain selectivity screen (BRD2/3/4/T) to exploit its distinct lipophilicity profile.

Molecular Formula C16H21BrN2O2
Molecular Weight 353.26
CAS No. 2097917-69-4
Cat. No. B2616500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
CAS2097917-69-4
Molecular FormulaC16H21BrN2O2
Molecular Weight353.26
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2C(CNC2=O)C(C)(C)C)Br
InChIInChI=1S/C16H21BrN2O2/c1-9-5-6-10(7-12(9)17)19-15(21)13-11(16(2,3)4)8-18-14(13)20/h5-7,11,13H,8H2,1-4H3,(H,18,20)(H,19,21)
InChIKeyKXVBCUIIYCPBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097917-69-4): A Structurally Differentiated Pyrrolidine Carboxamide for Targeted Synthesis and Screening


N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097917-69-4) is a synthetic pyrrolidine-3-carboxamide featuring a 3-bromo-4-methylphenyl substituent on the amide nitrogen and a tert-butyl group at the pyrrolidine 4-position [1]. This substitution pattern distinguishes it from the extensively studied 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide series, where the N-cyclohexyl group is critical for InhA inhibitory activity [2]. The compound is primarily utilized as a research chemical and synthetic intermediate, and its structural novelty suggests potential for distinct biological target engagement compared to cyclohexyl-bearing analogues.

Why Generic Pyrrolidine Carboxamides Cannot Substitute for CAS 2097917-69-4 in Focused Library Design


Broad in-class substitution ignores critical structure-activity relationship (SAR) determinants at both the amide N-aryl and pyrrolidine N-substituent positions. In the 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide series, the meta-bromo substituent on the phenyl ring provides a 10-fold potency gain over the unsubstituted phenyl (IC50 0.89 µM vs. ~10 µM), while para-substituents like methyl consistently reduce activity due to steric clash with the InhA binding pocket [1]. The target compound, bearing a 3-bromo-4-methyl pattern and a tert-butyl group in place of cyclohexyl, presents an untested substitution combination. Assuming equivalent behavior to cyclohexyl analogues would be scientifically unfounded; the tert-butyl group alters both steric bulk and lipophilicity relative to cyclohexyl, potentially redirecting binding pose, target selectivity, or physicochemical properties [1].

Quantitative Differentiation Evidence for N-(3-Bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097917-69-4) Against Structural Analogues


Meta-Bromo Substituent Contribution: Class-Level SAR Inference from 1-Cyclohexyl-5-oxopyrrolidine-3-carboxamides

In the 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide series, the 3-bromo substituent on the N-phenyl ring improves InhA inhibitory activity 10-fold relative to the unsubstituted phenyl lead (IC50 0.89 µM for 3-Br analogue vs. ~10 µM for unsubstituted) [1]. This target compound incorporates an identical meta-bromo placement plus a para-methyl group. While the para-methyl is not present in the published cyclohexyl series, available SAR shows that para-substituents generally reduce potency due to steric clash with the hydrophobic binding pocket [1]. The net effect of this combined substitution pattern in the context of the novel 4-tert-butyl scaffold has not been experimentally determined.

InhA inhibition pyrrolidine carboxamide SAR Mycobacterium tuberculosis

N-Substituent Divergence: tert-Butyl vs. Cyclohexyl Structural Comparison

The target compound carries a 4-tert-butyl substituent on the pyrrolidine ring, whereas the crystallographically characterized and biologically evaluated InhA inhibitors uniformly bear an N-cyclohexyl group [1][2]. In the co-crystal structure of 1-cyclohexyl-N-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide with InhA (PDB 4u0k), the cyclohexyl ring occupies a hydrophobic pocket [2]. The tert-butyl group is more compact (van der Waals volume ~57 ų vs. ~97 ų for cyclohexyl) and conformationally restricted, which may alter binding pocket occupancy, target selectivity, and physicochemical properties such as logP and solubility [1].

Structure-activity relationship pyrrolidine N-substitution lipophilicity

Para-Methyl Substitution: Differentiating Structural Feature with Uncharacterized Biological Consequence

The 4-methyl group on the N-phenyl ring is a distinguishing feature of this compound not present in the reference 1-cyclohexyl-N-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide [1]. SAR analysis from the cyclohexyl series indicates that para-substituents, including 4-Cl and 4-Br, consistently reduce InhA potency by ≥10-fold relative to the unsubstituted phenyl, and the presence of a 2-methyl adjacent to a favorable 3-chloro substituent greatly diminishes activity [1]. The impact of an isolated 4-methyl group in combination with a 3-bromo substituent and a 4-tert-butyl scaffold has not been experimentally determined, representing an untested SAR hypothesis.

SAR para-substitution effect steric tolerance

Recommended Application Scenarios for N-(3-Bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide (CAS 2097917-69-4)


Focused InhA Inhibitor Library Design: Probing N-Substituent and para-Substitution SAR

Use this compound as a singleton probe in a matrix SAR library alongside 1-cyclohexyl-N-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamide to deconvolute the independent contributions of the N-tert-butyl (vs. N-cyclohexyl) and para-methyl (vs. H) modifications. The co-crystal structure of the cyclohexyl analogue (PDB 4u0k) provides a structural baseline for interpreting any potency shifts [1]. Screening in an InhA enzymatic assay with the cyclohexyl comparator run in parallel would quantify the net SAR effect of these combined modifications.

Selectivity Profiling Against Bromodomain-Containing Proteins (BRD2/BRD4)

Given that certain pyrrolidine carboxamide derivatives have demonstrated binding to BRD4 BD2 (e.g., BDBM50148603, Kd = 0.30 nM) [2], this structurally distinct analogue can be screened against a bromodomain panel (BRD2, BRD3, BRD4, BRDT) using BROMOscan or fluorescence anisotropy assays. The tert-butyl group, which is absent in known BRD4-binding pyrrolidine carboxamides, may confer differential domain selectivity (BD1 vs. BD2) or improved selectivity over non-BET bromodomains.

Synthetic Intermediate for Diversification via Cross-Coupling

The 3-bromo substituent enables further functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. This compound serves as a late-stage diversification point for generating focused libraries with varied 3-aryl or 3-amino substituents, while retaining the unique 4-tert-butyl-2-oxopyrrolidine-3-carboxamide core [3]. The para-methyl group remains inert under standard cross-coupling conditions, providing a fixed reference point for SAR interpretation.

Physicochemical Property Benchmarking Against Cyclohexyl Analogues

The calculated ~0.52 log unit reduction in lipophilicity (cLogP) relative to N-cyclohexyl analogues has practical implications for solubility, permeability, and metabolic stability. This compound can serve as a test article for correlating measured logD, kinetic solubility, and microsomal stability with the predicted physicochemical differences, informing the design of future pyrrolidine carboxamide leads with improved drug-like properties.

Quote Request

Request a Quote for N-(3-bromo-4-methylphenyl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.